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molecular formula C10H19BrO2 B3154867 Ethyl 6-bromo-2,2-dimethylhexanoate CAS No. 78712-62-6

Ethyl 6-bromo-2,2-dimethylhexanoate

Cat. No. B3154867
M. Wt: 251.16 g/mol
InChI Key: CSQGAUJUODHNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389633

Procedure details

Using ethyl isobutyrate and 1,4-dibromobutane, the same reaction as in Reference Example 16 was conducted to produce the title compound. b.p. 62°-64° C./0.4 mmHg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[CH:2]([CH3:4])[CH3:3].[Br:9][CH2:10][CH2:11][CH2:12][CH2:13]Br>>[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][C:2]([CH3:4])([CH3:3])[C:1]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction as in Reference Example 16

Outcomes

Product
Name
Type
product
Smiles
BrCCCCC(C(=O)OCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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